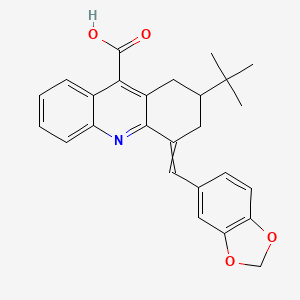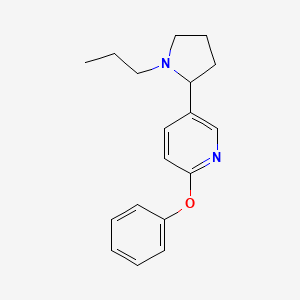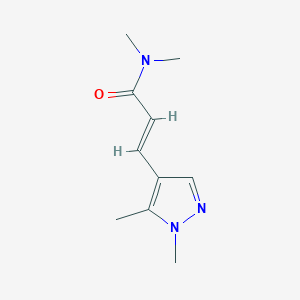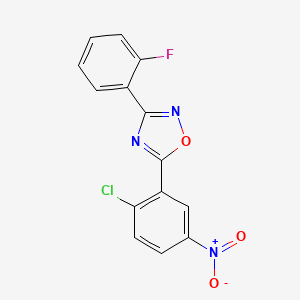
Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the reaction of benzyl alcohol with 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylic acid. The reaction is carried out under esterification conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid
Reduction: Conversion of the ester group to an alcohol
Substitution: Formation of various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: An aromatic alcohol with similar structural features but lacking the morpholine ring and carboxylate ester.
5-(Hydroxymethyl)-2,2-dimethylmorpholine: A related compound without the benzyl group and carboxylate ester.
Uniqueness
Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to its combination of a benzyl group, a hydroxymethyl group, and a morpholine ring with a carboxylate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3 |
Clave InChI |
CHFKEFGYSYDIPT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815723.png)




![tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid](/img/structure/B11815748.png)

![Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815754.png)

![Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B11815757.png)
![2-Aminobenzo[d]thiazole-7-carbonitrile](/img/structure/B11815758.png)


